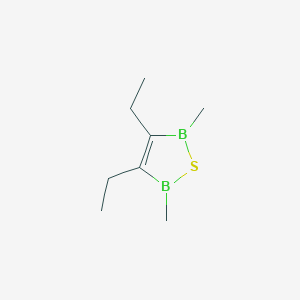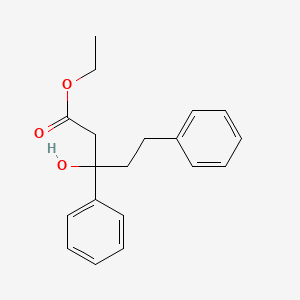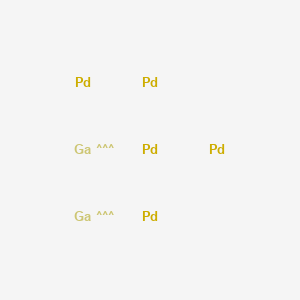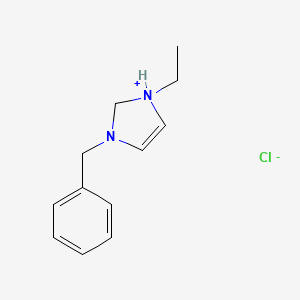
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole is a unique organoboron compound characterized by its distinctive thiadiborole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole typically involves the reaction of diethylborane with dimethyl sulfide under controlled conditions. The reaction proceeds through the formation of intermediate boron-sulfur compounds, which then cyclize to form the thiadiborole ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: Reduction reactions can yield boron-hydride derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and organometallic reagents are typically employed for substitution reactions.
Major Products
The major products formed from these reactions include various boron-containing compounds, such as boronic acids, boronates, and boron hydrides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other boron-containing compounds.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.
Industry: The compound is investigated for use in advanced materials, such as polymers and ceramics, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole exerts its effects involves the interaction of its boron atoms with various molecular targets. Boron can form stable covalent bonds with oxygen and nitrogen, making it effective in modifying biological molecules and materials. The pathways involved include the formation of boron-oxygen and boron-nitrogen bonds, which can alter the properties of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-oxadiborole: Similar structure but with an oxygen atom instead of sulfur.
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-selenadiborole: Contains a selenium atom instead of sulfur.
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-telluradiborole: Features a tellurium atom in place of sulfur.
Uniqueness
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole is unique due to the presence of sulfur in its ring structure, which imparts distinct chemical and physical properties compared to its oxygen, selenium, and tellurium analogs
Eigenschaften
CAS-Nummer |
54677-51-9 |
|---|---|
Molekularformel |
C8H16B2S |
Molekulargewicht |
165.9 g/mol |
IUPAC-Name |
3,4-diethyl-2,5-dimethyl-1,2,5-thiadiborole |
InChI |
InChI=1S/C8H16B2S/c1-5-7-8(6-2)10(4)11-9(7)3/h5-6H2,1-4H3 |
InChI-Schlüssel |
SSWJIOWTXOIPBU-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C(=C(B(S1)C)CC)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide](/img/structure/B14648239.png)

![3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1)](/img/structure/B14648250.png)
![Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine](/img/structure/B14648256.png)
![Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate](/img/structure/B14648259.png)


![2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid](/img/structure/B14648277.png)
![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14648282.png)


